N-Fmoc-3-bromo-5-fluoro-D-phenylalanine
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Overview
Description
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fifth position on the phenyl ring. It is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected phenylalanine is then subjected to bromination and fluorination reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Deprotection Reactions: Piperidine in DMF.
Coupling Reactions: HATU, EDCI, and bases like DIPEA.
Major Products Formed
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection Reactions: Free amino group phenylalanine derivatives.
Coupling Reactions: Peptides and peptide derivatives.
Scientific Research Applications
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: Utilized in the production of high-quality peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine: Similar structure but with the L-configuration.
N-Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains three fluorine atoms on the phenyl ring.
N-Fmoc-3-bromo-4-chloro-D-phenylalanine: Contains a chlorine atom instead of a fluorine atom at the fifth position
Uniqueness
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of peptides and other complex molecules .
Properties
Molecular Formula |
C24H19BrFNO4 |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
HCLSCVIPHXOZMN-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Br)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |
Origin of Product |
United States |
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